Enhanced ALDH3A1 Inhibitory Potency vs. CB29
5-Acetyl-2-bromobenzaldehyde demonstrates significantly greater inhibitory potency against human aldehyde dehydrogenase 3A1 (ALDH3A1) compared to the established inhibitor CB29. In a spectrophotometric assay using benzaldehyde as a substrate, 5-acetyl-2-bromobenzaldehyde exhibited an IC50 value of 2.1 µM [1]. In contrast, the reference compound CB29 shows an IC50 of 5 µM in a dehydrogenase assay [2] and is reported with IC50 values up to 16 µM in other studies .
| Evidence Dimension | Inhibition of human ALDH3A1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 2.1 µM (2.10E+3 nM) |
| Comparator Or Baseline | CB29 (reference inhibitor): IC50 = 5 µM (dehydrogenase assay) or 16 µM (other assays) |
| Quantified Difference | Target compound is 2.4- to 7.6-fold more potent than CB29 |
| Conditions | Spectrophotometric assay using benzaldehyde as substrate, pH 7.5, preincubation 1-2 min [1][2] |
Why This Matters
Superior potency in ALDH3A1 inhibition may be crucial for research programs targeting this enzyme, which is implicated in cancer chemo-resistance and corneal diseases.
- [1] BindingDB. (2014). BDBM50447072 CHEMBL1890994::US9328112, A24. IC50: 2.10E+3nM. View Source
- [2] Khanna, M., et al. (2011). Table 2. IC50 values for the structurally diverse inhibitors. Discovery of a novel class of aldehyde dehydrogenase 3A1 (ALDH3A1) inhibitors. PMC3103606. View Source
